molecular formula C12H10N2O4 B11868590 Methyl 5-oxo-3,5-dihydro-2H-oxazolo[2,3-b]quinazoline-8-carboxylate CAS No. 1039454-98-2

Methyl 5-oxo-3,5-dihydro-2H-oxazolo[2,3-b]quinazoline-8-carboxylate

Cat. No.: B11868590
CAS No.: 1039454-98-2
M. Wt: 246.22 g/mol
InChI Key: KDBKWBSFASGHLI-UHFFFAOYSA-N
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Description

Methyl 5-oxo-3,5-dihydro-2H-oxazolo[2,3-b]quinazoline-8-carboxylate is a complex organic compound with the molecular formula C12H10N2O4.

Preparation Methods

The synthesis of Methyl 5-oxo-3,5-dihydro-2H-oxazolo[2,3-b]quinazoline-8-carboxylate typically involves multiple steps. One common method starts with the reaction of hydrogen cyanide with an anthranilate ester to form an aminobenzoate derivative. This intermediate is then subjected to diazotization and subsequent amine reactions to yield the desired oxazoloquinazoline structure . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Methyl 5-oxo-3,5-dihydro-2H-oxazolo[2,3-b]quinazoline-8-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of more saturated compounds.

Scientific Research Applications

Methyl 5-oxo-3,5-dihydro-2H-oxazolo[2,3-b]quinazoline-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-oxo-3,5-dihydro-2H-oxazolo[2,3-b]quinazoline-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to its observed biological effects. For example, its antibacterial activity could be due to the inhibition of bacterial cell wall synthesis or protein function .

Comparison with Similar Compounds

Methyl 5-oxo-3,5-dihydro-2H-oxazolo[2,3-b]quinazoline-8-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

Methyl 5-oxo-3,5-dihydro-2H-oxazolo[2,3-b]quinazoline-8-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, focusing on anticancer and antimicrobial activities, as well as its mechanisms of action based on recent studies.

Chemical Structure and Properties

This compound features a quinazoline core fused with an oxazolone ring. This structural arrangement is believed to contribute to its biological activity by interacting with various biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to exhibit significant inhibitory effects on various cancer cell lines. The compound's mechanism of action appears to involve:

  • Cell Cycle Arrest : Research indicates that treatment with this compound can lead to cell cycle arrest at the G0/G1 phase, effectively halting proliferation in certain cancer types .
  • Inhibition of Key Signaling Pathways : The compound has been observed to inhibit phosphorylation of ERK1/2 and P38 MAPK pathways in a concentration-dependent manner, which are critical for cell growth and survival .

Case Studies

  • Study on Lung Cancer Cells : In vitro studies demonstrated that the compound exhibited IC50 values in the micromolar range against A549 (lung adenocarcinoma) cells, indicating potent antiproliferative effects. The compound's ability to induce apoptosis was also noted through increased reactive oxygen species (ROS) levels and mitochondrial membrane potential disruption .
  • Molecular Docking Studies : Computational analyses revealed that this compound binds effectively to the ATP binding site of EGFR kinase, suggesting a possible mechanism for its anticancer activity by inhibiting this key oncogenic pathway .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains.

Table 1: Antimicrobial Activity Profile

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL
Bacillus subtilis16 µg/mL

The compound's effectiveness against both Gram-positive and Gram-negative bacteria suggests a broad-spectrum antimicrobial potential.

The antimicrobial effects of this compound may be attributed to:

  • Disruption of Bacterial Cell Wall Synthesis : Similar compounds have been shown to inhibit enzymes involved in peptidoglycan synthesis.
  • Interference with Metabolic Pathways : The oxazole moiety may interact with key metabolic enzymes in bacteria, leading to growth inhibition.

Properties

CAS No.

1039454-98-2

Molecular Formula

C12H10N2O4

Molecular Weight

246.22 g/mol

IUPAC Name

methyl 5-oxo-2,3-dihydro-[1,3]oxazolo[2,3-b]quinazoline-8-carboxylate

InChI

InChI=1S/C12H10N2O4/c1-17-11(16)7-2-3-8-9(6-7)13-12-14(10(8)15)4-5-18-12/h2-3,6H,4-5H2,1H3

InChI Key

KDBKWBSFASGHLI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N3CCOC3=N2

Origin of Product

United States

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